molecular formula C20H20FN3O2S B2398145 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897472-71-8

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2398145
CAS No.: 897472-71-8
M. Wt: 385.46
InChI Key: DDGGFUBNWBNFBN-UHFFFAOYSA-N
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Description

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenoxypropanone moiety

Scientific Research Applications

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzothiazole and piperazine derivatives have biological activity. For example, some benzothiazole derivatives have shown anti-tubercular activity .

Preparation Methods

The synthesis of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.

    Piperazine Ring Introduction: The benzothiazole intermediate is then reacted with piperazine under controlled conditions.

    Phenoxypropanone Addition: Finally, the phenoxypropanone moiety is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium on carbon, and specific temperature and pressure settings .

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGGFUBNWBNFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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